8-Chloro-1,7-dimethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1h-purine-2,6-dione
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Description
8-Chloro-1,7-dimethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1h-purine-2,6-dione is a useful research compound. Its molecular formula is C10H11ClN4O2 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Biological Activity
8-Chloro-1,7-dimethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its therapeutic implications in different medical fields.
Chemical Structure and Properties
The compound's chemical formula is C10H12ClN5O2 with a molecular weight of approximately 245.68 g/mol. It features a chloro substituent at the 8-position and an allyl group at the 3-position of the purine ring.
Property | Value |
---|---|
Molecular Formula | C10H12ClN5O2 |
Molecular Weight | 245.68 g/mol |
CAS Number | 114684-97-8 |
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its ability to inhibit cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent .
Inhibition of Enzymatic Activity
This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. By inhibiting DHFR, it may disrupt DNA synthesis and cell proliferation in rapidly dividing cells, which is particularly relevant in cancer treatment .
Anti-inflammatory Properties
In addition to its antitumor effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has shown the ability to reduce the production of pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of this compound. Results demonstrated a dose-dependent reduction in cell viability with significant apoptosis observed through annexin V staining.
Case Study 2: Enzyme Inhibition
A kinetic study assessed the inhibition of DHFR by this compound using enzyme assays. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further drug development .
Properties
CAS No. |
5441-71-4 |
---|---|
Molecular Formula |
C10H11ClN4O2 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
8-chloro-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C10H11ClN4O2/c1-4-5-15-7-6(13(2)9(11)12-7)8(16)14(3)10(15)17/h4H,1,5H2,2-3H3 |
InChI Key |
XXMVFZJNPRTFLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.